Oxindole

Description

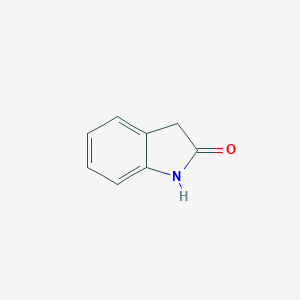

Structure

3D Structure

Propriétés

IUPAC Name |

1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-8-5-6-3-1-2-4-7(6)9-8/h1-4H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGFTBXVXVMTGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870389 | |

| Record name | 1,3-Dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to brown powder; [Alfa Aesar MSDS] | |

| Record name | 2-Oxindole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19669 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000132 [mmHg] | |

| Record name | 2-Oxindole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19669 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

59-48-3 | |

| Record name | Oxindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroindol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S9338U62H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-Dihydro-(2H)-indol-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061918 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Oxindole Core: Structure, Nomenclature, and Therapeutic Significance

For Researchers, Scientists, and Drug Development Professionals

The oxindole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its presence in a wide array of natural products and synthetic compounds with potent biological activities has established it as a cornerstone for the development of novel therapeutics. This technical guide provides a comprehensive overview of the this compound core, its systematic IUPAC nomenclature, quantitative structure-activity relationship data, key synthetic methodologies, and its role in the modulation of critical signaling pathways.

The this compound Core Structure

This compound, also known as 2-indolone, is an aromatic heterocyclic organic compound with the chemical formula C₈H₇NO.[1] Its bicyclic structure consists of a benzene ring fused to a five-membered nitrogen-containing ring, which features a carbonyl group at the second position of the indoline ring.[1] This γ-lactam moiety is a key feature contributing to its chemical reactivity and biological activity.

Caption: Chemical structure of the this compound core.

IUPAC Nomenclature of the this compound Core and its Derivatives

The systematic naming of this compound and its derivatives follows the IUPAC nomenclature for heterocyclic compounds. The preferred IUPAC name for the unsubstituted this compound core is 1,3-Dihydro-2H-indol-2-one .[1]

The numbering of the this compound ring system is crucial for unambiguously naming its derivatives. The numbering begins with the nitrogen atom as position 1 and proceeds around the heterocyclic ring before continuing to the fused benzene ring.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Oxindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxindole, a bicyclic aromatic heterocyclic organic compound, serves as a pivotal scaffold in medicinal chemistry and drug discovery.[1] Its structure, featuring a benzene ring fused to a five-membered nitrogen-containing ring with a carbonyl group at the second position, provides a unique template for the design of a diverse array of biologically active molecules.[2] this compound and its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and insights into its reactivity and biological significance.

Physical Properties of this compound

The physical characteristics of this compound are fundamental to its handling, formulation, and application in various chemical and biological studies. A summary of its key physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇NO | [4] |

| Molecular Weight | 133.15 g/mol | [4] |

| Appearance | Pale yellow to beige or pinkish-brown crystalline powder | [2][4] |

| Melting Point | 123-128 °C | [4][5] |

| 128 °C | [2][6] | |

| 124-128 °C | [7] | |

| Boiling Point | 227 °C at 73 mmHg | [4][5] |

| 194-196 °C at 17 mmHg | [7] | |

| Solubility | Water: Insoluble/Sparingly soluble in aqueous buffers | [4][7] |

| Ethanol: ~10 mg/mL | [4] | |

| DMSO: ~3 mg/mL | ||

| Dimethylformamide (DMF): ~10 mg/mL | ||

| Methanol: Soluble | [7] | |

| Ether: Soluble | [7] | |

| 1,4-Dioxane: High solubility | [8] | |

| Ethyl Acetate: Good solvent | [8] | |

| Acetonitrile: Good solvent | [8] | |

| Acetone: Good solvent | [8] | |

| pKa | Weakly acidic | |

| UV-Vis (λmax) | 249 nm | [9] |

Spectroscopic Properties

Spectroscopic data is crucial for the structural elucidation and characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆): Chemical shifts (δ) are observed at approximately 10.4 (s, 1H, NH), 7.20 (d, 1H, ArH), 7.16 (t, 1H, ArH), 6.93 (d, 1H, ArH), 6.83 (t, 1H, ArH), and 3.46 (s, 2H, CH₂).[10]

-

¹³C NMR: The carbon signals for this compound have been reported, providing a complete map of its carbon skeleton.[11][12]

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups. Key peaks include the N-H stretching and the C=O stretching of the lactam ring.

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound in methanol exhibits a maximum absorption (λmax) at 249 nm. The UV-Vis spectra of α-alkylidene this compound derivatives have also been studied, showing distinct absorption profiles that can be used for stereochemical assignment.[13]

Chemical Properties and Reactivity

The chemical reactivity of the this compound core is versatile, allowing for modifications at several positions, primarily at the nitrogen atom, the C3 position, and the aromatic ring.

Oxidation

Oxidation of this compound can lead to the formation of isatin (1H-indole-2,3-dione), a valuable synthetic intermediate. This transformation can be achieved using various oxidizing agents. A metal-free approach utilizes molecular oxygen in the presence of tert-butyl nitrite as an additive.[3][14] Other methods include the use of hypervalent iodine reagents.[11]

Reduction

Reduction of the lactam carbonyl group in this compound can yield indole. Various reducing agents have been employed for this purpose, including diisobutylaluminum hydride (DIBAL-H) and lithium aluminum hydride (LiAlH₄), with DIBAL-H often showing better selectivity for indole over the fully reduced indoline.[15] Catalytic hydrogenation using palladium on charcoal in the presence of perchloric acid is another effective method.[16]

Reactions at the C3 Position

The C3 position of this compound is a nucleophilic center and is readily susceptible to a variety of reactions, most notably alkylation and condensation reactions.

-

Alkylation: The C3 position can be alkylated using various alkylating agents under basic conditions.[17] Nickel-catalyzed C3-selective alkylation using primary and secondary alcohols has been demonstrated as an efficient and sustainable method.[16][17] Platinum-loaded ceria (Pt/CeO₂) also catalyzes the C3-alkylation with alcohols under additive-free conditions.[18] A metal-free approach using a B(C₆F₅)₃ catalyst for the direct C3 alkylation with amine-based alkylating agents has also been developed.[19]

-

Condensation: The active methylene group at the C3 position can undergo condensation reactions with aldehydes and ketones to form 3-substituted-2-oxindole derivatives.[20]

Experimental Protocols

Melting Point Determination

Objective: To determine the melting point range of a solid organic compound for identification and purity assessment.[21]

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 1-2 mm.[4]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube).[21]

-

Heating: The sample is heated slowly, at a rate of approximately 2 °C per minute, especially near the expected melting point.[21]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point.[14]

-

Purity Indication: A sharp melting point range (0.5-1.0 °C) is indicative of a pure compound, while a broad and depressed melting point range suggests the presence of impurities.[21]

UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of this compound to determine its maximum absorption wavelength (λmax).

Methodology:

-

Solution Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent, such as methanol or ethanol. A typical concentration is in the micromolar range (e.g., 40 µM for derivatives).[22]

-

Blank Measurement: The absorbance of the pure solvent is measured in a quartz cuvette to obtain a baseline.

-

Sample Measurement: The absorbance of the this compound solution is measured over a specific wavelength range (e.g., 200-400 nm).

-

Data Analysis: The wavelength at which the maximum absorbance occurs is identified as λmax.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation of this compound.

Methodology:

-

Sample Preparation: Approximately 10 mg of this compound for ¹H NMR or 50 mg for ¹³C NMR is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[23][24]

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: The NMR spectra are acquired using appropriate pulse sequences and parameters.

-

Data Processing: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of this compound.

Methodology:

-

Solution Preparation: A solution of this compound of known concentration (typically at least 10⁻⁴ M) is prepared in a suitable solvent system, which may include a co-solvent like methanol for sparingly soluble compounds.[25] The ionic strength is kept constant using a salt solution (e.g., 0.15 M KCl).[17]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound, or a strong acid (e.g., 0.1 M HCl) for a basic compound.[17][26]

-

pH Measurement: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.[27]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[11][28]

X-ray Crystallography

Objective: To determine the three-dimensional atomic and molecular structure of this compound.

Methodology:

-

Crystal Growth: High-quality single crystals of this compound are grown. Common methods include slow evaporation of a solvent from a saturated solution, or vapor diffusion, where a less soluble solvent's vapor slowly diffuses into a solution of the compound.[8] The choice of solvent is critical.[9]

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded.[5]

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the final, accurate atomic positions.

Signaling Pathways and Biological Relevance

The this compound scaffold is a prominent feature in many kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. A notable example is Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in cancer therapy.[29] Sunitinib's mechanism of action involves the inhibition of several RTKs, including the Vascular Endothelial Growth Factor Receptors (VEGFRs).[19]

VEGFR2 Signaling Pathway Inhibition by Sunitinib

The VEGFR2 signaling pathway is crucial for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[21] Sunitinib inhibits this pathway by competing with ATP for the binding site in the kinase domain of VEGFR2, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades that promote cell proliferation, survival, and migration.[8]

Experimental Workflow: Synthesis and Characterization of an this compound Derivative

The synthesis and characterization of a novel this compound derivative typically follow a structured workflow, from the initial reaction to the final structural confirmation.

Conclusion

This compound represents a privileged scaffold in the realm of medicinal chemistry, owing to its versatile chemical reactivity and the significant biological activities of its derivatives. A thorough understanding of its physical and chemical properties is paramount for the rational design and development of new therapeutic agents. This guide has provided a detailed overview of these properties, along with standardized experimental protocols for their determination and a glimpse into the compound's role in targeting critical biological pathways. The continued exploration of this compound chemistry promises to yield novel molecules with enhanced therapeutic potential.

References

- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isatin synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. commerce.bio-rad.com [commerce.bio-rad.com]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. How To [chem.rochester.edu]

- 10. This compound(59-48-3) 1H NMR spectrum [chemicalbook.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Base-free enantioselective SN2 alkylation of 2-oxindoles via bifunctional phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Convenient and Clean Synthesis of Isatins by Metal-Free Oxidation of Oxindoles [organic-chemistry.org]

- 15. youtube.com [youtube.com]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. C-3 alkylation of this compound with alcohols by Pt/CeO2 catalyst in additive-free conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. scribd.com [scribd.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. sites.uclouvain.be [sites.uclouvain.be]

- 24. research.reading.ac.uk [research.reading.ac.uk]

- 25. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 26. dergipark.org.tr [dergipark.org.tr]

- 27. journals.ui.edu.ng [journals.ui.edu.ng]

- 28. Collection - B(C6F5)3âCatalyzed Direct C3 Alkylation of Indoles and Oxindoles - ACS Catalysis - Figshare [figshare.com]

- 29. B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]

The Comprehensive Guide to Natural Sources and Isolation of Oxindole Alkaloids

A Technical Whitepaper for Researchers and Drug Development Professionals

This guide provides an in-depth overview of the natural origins of oxindole alkaloids, a significant class of bioactive compounds, and details the methodologies for their isolation and purification. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Natural Sources of this compound Alkaloids

This compound alkaloids are predominantly found in terrestrial plants, with notable occurrences in marine organisms and microorganisms. These compounds are often present as complex mixtures of stereoisomers.

Plant Sources

The primary plant sources of this compound alkaloids belong to the Rubiaceae family, particularly the genera Uncaria and Mitragyna.

-

Uncaria (Cat's Claw): Various species of Uncaria, including U. tomentosa, U. rhynchophylla, and U. guianensis, are rich sources of pentacyclic and tetracyclic this compound alkaloids.[1][2][3] These plants, commonly known as Cat's Claw, are woody vines indigenous to the Amazon rainforest and other tropical regions.[2] The inner bark is the primary part of the plant used for alkaloid extraction.[2]

-

Mitragyna speciosa (Kratom): This Southeast Asian plant is well-known for its psychoactive indole alkaloid, mitragynine. It also contains a variety of this compound alkaloids, which are often diastereoisomers of the more abundant indole alkaloids.[4]

-

Hamelia patens (Firebush): This plant is a source of bioactive monoterpenoid this compound alkaloids (MOAs), which are derived from monoterpenoid indole alkaloids (MIAs).[5][6]

Marine Sources

The marine environment is a vast and largely untapped source of novel chemical entities, including this compound alkaloids.

-

Sponges: Marine sponges, such as those from the genus Iotrochota and Spongosorites, have been found to produce brominated and other unique this compound alkaloids.[7][8]

-

Bacteria: Marine-derived bacteria, including species of Bacillus and Salinispora, have been identified as producers of simple and halogenated this compound alkaloids.[8][9]

Microbial Sources

Fungi, particularly those derived from marine environments, are emerging as a significant source of new this compound alkaloids.[9][10]

Isolation and Purification of this compound Alkaloids

The isolation of this compound alkaloids from their natural sources is a multi-step process that typically involves extraction, partitioning, and chromatography. The inherent structural similarities and stereoisomerism of these compounds often present significant separation challenges.

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of this compound alkaloids from a natural source.

Detailed Experimental Protocols

This protocol describes a standard acid-base extraction method for obtaining a crude alkaloid fraction from the powdered bark of Uncaria tomentosa.[11][12][13]

Materials:

-

Dried, finely powdered Uncaria tomentosa bark (750 mg)

-

Methanol

-

0.1 M Hydrochloric Acid (HCl)

-

Dichloromethane (or other suitable organic solvent)

-

Ammonium hydroxide solution (to adjust pH)

-

Sodium sulfate (anhydrous)

-

Sonicator

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Extraction: The powdered plant material (750 mg) is extracted four times with 2.5 mL of methanol by sonication for 10 minutes for each extraction.[2]

-

Combine and Evaporate: The methanol extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acidification: The crude extract is dissolved in 20 mL of 0.1 M HCl. This protonates the basic nitrogen of the alkaloids, rendering them soluble in the aqueous acidic solution.

-

Defatting: The acidic solution is then extracted three times with 20 mL of dichloromethane to remove non-polar, non-alkaloidal compounds. The aqueous layer containing the protonated alkaloids is retained.

-

Basification: The pH of the aqueous layer is adjusted to 9-10 with ammonium hydroxide. This deprotonates the alkaloids, converting them back to their free base form, which are soluble in organic solvents.

-

Extraction of Free Base: The alkaline aqueous solution is extracted three times with 20 mL of dichloromethane. The organic layers containing the free base alkaloids are combined.

-

Drying and Concentration: The combined organic extract is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude alkaloid extract.

This protocol provides a validated HPLC method for the separation and quantification of pentacyclic this compound alkaloids from Uncaria tomentosa.[1][2][3][14]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: Luna C18 (3 µm particle size) or equivalent reversed-phase column.[2]

-

Mobile Phase: A gradient of 10 mM phosphate buffer (pH 7.0) (Solvent A) and acetonitrile (Solvent B).[2][3]

-

Flow Rate: 0.75 mL/min.[2]

-

Injection Volume: 10 µL.[2]

-

Temperature: Ambient.[2]

Procedure:

-

Sample Preparation: The crude alkaloid extract is dissolved in methanol and filtered through a 0.45 µm filter before injection.[2]

-

Chromatographic Run: The sample is injected into the HPLC system and the alkaloids are separated based on their differential partitioning between the stationary and mobile phases.

-

Peak Identification: Peaks are identified by comparing their retention times and UV spectra with those of known standards.[2]

-

Quantification: The concentration of each alkaloid can be determined by creating a calibration curve using certified reference standards.

Quantitative Data

The following table summarizes representative quantitative data for the isolation and analysis of this compound alkaloids from Uncaria tomentosa.

| Parameter | Value | Reference |

| Extraction | ||

| Total Alkaloid Content in Commercial Products | 0.156% to 0.962% | [1][2] |

| HPLC Analysis | ||

| Limit of Detection (LOD) for Mitraphylline | 0.8 ppm | [14] |

| Limit of Quantification (LOQ) for Mitraphylline | 2.4 ppm | [14] |

| Linearity (r²) | ≥ 0.9996 | [14] |

| Accuracy | ≥ 96% | [14] |

| Precision (RSD) | < 2.4% | [14] |

Biological Activity and Signaling Pathways

This compound alkaloids exhibit a range of biological activities, including antiproliferative and pro-apoptotic effects on cancer cells.[15] For instance, pteropodine and uncarine F, isolated from Uncaria tomentosa, have been shown to induce apoptosis in human lymphoblastic leukemia cells.[15] This activity is notable as it can occur independently of the Bcl-2 anti-apoptotic protein and cell cycle status, suggesting a robust mechanism of action.[15]

The following diagram depicts a simplified signaling pathway for apoptosis that can be influenced by this compound alkaloids.

Conclusion

This compound alkaloids represent a structurally diverse class of natural products with significant therapeutic potential. The methodologies for their isolation and purification are well-established, with HPLC being a particularly powerful tool for resolving complex mixtures of these compounds. Further exploration of less-studied natural sources, such as marine organisms and microorganisms, is likely to yield novel this compound alkaloids with unique biological activities, providing new avenues for drug discovery and development.

References

- 1. Improved method for the determination of this compound alkaloids in Uncaria tomentosa by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of three chromatographic techniques for the detection of mitragynine and other indole and this compound alkaloids in Mitragyna speciosa (kratom) plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Indole Alkaloids from Marine Sources as Potential Leads against Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. uobabylon.edu.iq [uobabylon.edu.iq]

- 13. pubs.acs.org [pubs.acs.org]

- 14. HPLC analysis of this compound alkaloids in Uncaria tomentosa: sample preparation and analysis optimisation by factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound alkaloids from Uncaria tomentosa induce apoptosis in proliferating, G0/G1-arrested and bcl-2-expressing acute lymphoblastic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Tryptophan Metabolism to Oxindole In Vivo: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the in vivo metabolic pathway from the essential amino acid L-tryptophan to the neuroactive metabolite oxindole. The guide details the critical two-stage process involving initial conversion of tryptophan to indole by the gut microbiota, followed by hepatic oxidation of indole to this compound, primarily mediated by cytochrome P450 enzymes. We present quantitative data on metabolite concentrations and enzyme kinetics, outline key experimental protocols for studying this pathway, and illustrate the core metabolic and signaling pathways using detailed diagrams. This document serves as a resource for researchers investigating the physiological and pathological roles of this compound and for professionals in drug development exploring its therapeutic potential.

Introduction: The Indole Pathway of Tryptophan Metabolism

L-tryptophan, an essential amino acid, is a precursor for the synthesis of proteins and several bioactive molecules crucial for physiological homeostasis. In vivo, tryptophan is metabolized through three primary routes: the kynurenine pathway, the serotonin pathway, and the indole pathway.[1][2][3] While the kynurenine pathway accounts for the majority of tryptophan catabolism, and the serotonin pathway is critical for neurotransmission, the indole pathway, initiated by the gut microbiota, produces a range of metabolites that significantly influence host physiology and pathophysiology.[4][5]

One such terminal metabolite is this compound, a compound of considerable interest due to its neuroactive properties and its accumulation in pathological states such as hepatic encephalopathy.[6][7] The synthesis of this compound is a multi-step process that highlights the intricate metabolic interplay between the host and its intestinal microbiome. This guide will provide a detailed examination of the conversion of tryptophan to this compound, focusing on the enzymatic processes, quantitative aspects, and relevant experimental methodologies.

The Metabolic Pathway: A Host-Microbiota Collaboration

The conversion of tryptophan to this compound is a two-stage process, beginning in the gut and concluding in the liver.

Stage 1: Microbial Conversion of Tryptophan to Indole

The initial and rate-limiting step in this compound synthesis is the conversion of dietary tryptophan to indole, a reaction exclusively performed by the gut microbiota.[7] Various bacterial species, including Escherichia coli, possess the enzyme tryptophanase (TnaA), which catalyzes the β-elimination of the alanine side chain from tryptophan to produce indole, pyruvate, and ammonia.[8] This indole is then absorbed from the gut into the portal circulation, reaching the liver.[9]

Stage 2: Hepatic Oxidation of Indole to this compound

In the liver, indole undergoes oxidation to form several metabolites, with this compound being a predominant product.[10][11] This biotransformation is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the microsomes of hepatocytes.[2][10]

The overall pathway can be visualized as follows:

Enzymology of Indole Oxidation

The oxidation of indole in the liver is a critical step mediated by several cytochrome P450 isoforms.

Key Cytochrome P450 Isoforms

Studies have identified three primary CYP enzymes responsible for the metabolism of indole:

-

CYP2A6: Demonstrates the highest activity in forming indigoid pigments from indole and is a major contributor to this compound formation.[10][11]

-

CYP2E1: Also plays a significant role in producing this compound. It is notably the major isoform responsible for the oxidation of indole to indoxyl.[10][12]

-

CYP2C19: Contributes to the formation of this compound, though to a lesser extent than CYP2A6 and CYP2E1.[10][11]

In addition to this compound, these enzymes can produce other indole metabolites, including indoxyl (3-hydroxyindole), isatin, 6-hydroxyindole, and dithis compound.[10][13]

Enzyme Kinetics

Quantitative data on the kinetics of indole metabolism by specific human CYP isoforms is limited. However, studies using rat liver microsomes provide valuable insights into the enzymatic conversion of indole to indoxyl, a closely related metabolic step.

| Enzyme System | Substrate | Product | Km (mM) | Vmax (pmol/min/mg protein) | Source |

| Rat Liver Microsomes | Indole | Indoxyl | 0.85 | 1152 | [12] |

Quantitative Analysis of Metabolites

The concentrations of this compound in biological fluids are indicative of the metabolic flux through this pathway and can be significantly altered in disease states.

| Metabolite | Condition | Matrix | Concentration | Species | Source |

| This compound | Control | Brain | 0.05 ± 0.01 nmol/g | Rat | [7] |

| This compound | Acute Hepatic Failure (Thioacetamide-induced) | Brain | 1.8 ± 0.3 nmol/g | Rat | [7] |

| This compound | After this compound Admin. (10 mg/kg) | Brain | 8.1 ± 1.7 nmol/g | Rat | [7] |

| This compound | After this compound Admin. (100 mg/kg) | Brain | 103 ± 15 nmol/g | Rat | [7] |

| This compound | After Indole Admin. (100 mg/kg) | Liver, Blood, Brain | ~200-fold increase | Rat | [7] |

Physiological and Pathophysiological Roles of this compound

This compound is not merely a metabolic byproduct; it exhibits significant biological activity.

Neuroactivity and Hepatic Encephalopathy

This compound acts as a neurodepressant.[7][14] Administration in animal models leads to decreased locomotor activity, muscle weakness, hypotension, and, at high doses, coma.[7][14] Its accumulation in the blood and brain of rats with acute liver failure suggests a role in the neurological symptoms of hepatic encephalopathy.[6][7]

Aryl Hydrocarbon Receptor (AhR) Signaling

Indole and its derivatives, including potentially this compound, can function as ligands for the Aryl Hydrocarbon Receptor (AhR).[2][15] AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism (including CYP enzymes), immune responses, and maintenance of the intestinal barrier.[2][3] The activation of AhR by gut-derived tryptophan metabolites represents a key mechanism through which the microbiome communicates with the host.

Therapeutic Potential

The this compound scaffold is present in numerous natural alkaloids and has been utilized in the development of pharmaceuticals with a wide range of activities, including anticancer, anti-inflammatory, and antiviral properties.[16][17][18] This highlights the potential of this compound and its derivatives as a valuable platform for drug discovery.

Experimental Methodologies

Studying the tryptophan-oxindole pathway requires specific analytical and experimental techniques.

Quantification of this compound in Biological Samples

A common workflow for the analysis of this compound involves sample preparation followed by chromatographic separation and detection.

Protocol: HPLC-GC/MS for this compound Quantification [14]

-

Sample Preparation (Blood/Brain Tissue):

-

Homogenize tissue in an appropriate buffer.

-

Perform protein precipitation using an acid (e.g., perchloric acid).

-

Centrifuge to pellet precipitated proteins.

-

Extract the supernatant containing this compound using an organic solvent (e.g., ethyl acetate).

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for analysis.

-

-

Chromatography and Detection:

-

High-Performance Liquid Chromatography (HPLC): Used for initial separation and purification.

-

Gas Chromatography/Mass Spectrometry (GC/MS): The purified fraction is then analyzed by GC/MS for definitive identification and quantification, often using a deuterated internal standard.

-

In Vitro Enzyme Assays

Protocol: Microsomal Indole Oxidation Assay [10][12]

-

Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., potassium phosphate buffer) containing:

-

Liver microsomes (from human or animal models).

-

Indole (substrate).

-

An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

-

Incubation:

-

Pre-incubate the microsomes and indole at 37°C.

-

Initiate the reaction by adding the NADPH-generating system.

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C with shaking.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile or by boiling).

-

Centrifuge to pellet the protein.

-

Analyze the supernatant for this compound and other metabolites using HPLC with UV or mass spectrometric detection.

-

Conclusion

The metabolic conversion of tryptophan to this compound is a prime example of the symbiotic relationship between the host and its gut microbiota. This pathway results in the production of a neuroactive molecule that is implicated in the pathophysiology of diseases like hepatic encephalopathy and holds potential as a scaffold for therapeutic agents. Understanding the intricacies of this pathway, from the microbial enzymes that initiate it to the host CYP450 enzymes that complete it, is essential for elucidating its role in health and disease. Further research is warranted to fully characterize the kinetics of human CYP enzymes in this compound formation, to explore the full spectrum of its biological activities, and to harness its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Tryptophan and indole metabolism in immune regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tryptophan metabolism as a target in gut microbiota, ageing and kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound, a sedative tryptophan metabolite, accumulates in blood and brain of rats with acute hepatic failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tryptophan Metabolism: A Link Between the Gut Microbiota and Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases [frontiersin.org]

- 10. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. UQ eSpace [espace.library.uq.edu.au]

- 12. Hepatic microsomal metabolism of indole to indoxyl, a precursor of indoxyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Tryptophan metabolism and hepatic encephalopathy. Studies on the sedative properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. This compound and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Oxindole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxindole scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged" structure in medicinal chemistry and drug discovery. Its prevalence in a wide array of natural products and its ability to interact with a diverse range of biological targets have established it as a cornerstone for the development of novel therapeutics. This technical guide provides a comprehensive overview of the biological significance of the this compound core, detailing its pharmacological activities, mechanisms of action, and the experimental methodologies used to evaluate its therapeutic potential.

Prevalence in Natural Products and Pharmacological Significance

The this compound nucleus is a recurring motif in numerous alkaloids isolated from various plant species, bacteria, and marine organisms. These natural products exhibit a broad spectrum of biological activities, which has inspired the synthesis of a vast library of this compound derivatives. The versatility of the this compound scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological properties.

The biological significance of the this compound scaffold spans a wide range of therapeutic areas:

-

Anticancer Activity: this compound derivatives have demonstrated potent cytotoxic and cytostatic effects against various cancer cell lines. Their mechanisms of action are often multifactorial, including the inhibition of protein kinases, induction of apoptosis, and disruption of cell cycle progression.

-

Kinase Inhibition: The this compound core serves as a crucial pharmacophore in the design of potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

-

Antimicrobial Activity: Several this compound-based compounds have shown significant activity against a range of pathogenic bacteria and fungi, offering potential avenues for the development of new anti-infective agents.

-

Anti-inflammatory Effects: The anti-inflammatory properties of this compound derivatives have been demonstrated in various preclinical models, often through the inhibition of key inflammatory mediators.

-

Neuroprotective Properties: Emerging research has highlighted the potential of this compound-based compounds in the treatment of neurodegenerative diseases, such as Alzheimer's disease, by targeting key pathological pathways.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity of representative this compound derivatives across various therapeutic areas. This data, presented in terms of IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), and MIC (minimum inhibitory concentration), provides a comparative overview of their potency.

Table 1: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Spiro-oxindole Derivative 6 | MCF-7 (Breast) | MTT Assay | 3.55 ± 0.49 | [1] |

| MDA-MB-231 (Breast) | MTT Assay | 4.40 ± 0.468 | [1] | |

| This compound-Indole Conjugate 6a | MCF-7 (Breast) | SRB Assay | 0.39 ± 0.05 | [2] |

| This compound-Indole Conjugate 6e | MCF-7 (Breast) | SRB Assay | 1.03 ± 0.04 | [2] |

| SH-859 | 786-O (Kidney) | MTT Assay | 14.3 | [3] |

| Isatin-Indole Conjugate 7c | HT-29 (Colon) | Not Specified | 0.132 | [4] |

| Isatin-Indole Conjugate 7g | SW-620 (Colon) | Not Specified | 0.037 | [4] |

Table 2: Kinase Inhibitory Activity of this compound Derivatives

| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |

| This compound-Benzothiazole Hybrid 9b | CDK2 | 700 | [5] |

| This compound-Benzothiazole Hybrid 9f | CDK2 | 200 | [5] |

| This compound-Benzothiazole Hybrid 9o | CDK2 | 210 | [5] |

| Indirubin-5-sulphonic acid | CDK2 | 35 | [5] |

| Indirubin-3′-oxime | CDK2 | 440 | [5] |

| Compound 6f | VEGFR-2 | 7.49 | [6] |

| Compound 9f | VEGFR-2 | 22.21 | [6] |

| Oxind_4_9 | GSK-3β | Not specified in nM, but identified as highly potent | [7][8][9] |

| Oxind_13_10 | GSK-3β | Not specified in nM, but identified as highly potent | [7][8][9] |

Table 3: Antimicrobial Activity of this compound Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Spiro-oxindole 3a | Staphylococcus aureus | 20 | [10] |

| Spiro-oxindole 3g | Staphylococcus aureus | 20 | [10] |

| Spiro-oxindole 3f | Escherichia coli | 20 | [10] |

| Tryptanthrin-dispiropyrrolidine this compound 5b | Staphylococcus aureus ATCC 29213 | 0.125 | [8] |

| Tryptanthrin-dispiropyrrolidine this compound 5c | Staphylococcus aureus ATCC 29213 | 0.125 | [8] |

| Tryptanthrin-dispiropyrrolidine this compound 5g | Staphylococcus aureus ATCC 29213 | 0.125 | [8] |

| 4,6-dibromoindole | Candida albicans | 25 | [11][12] |

| 5-bromo-4-chloroindole | Candida albicans | 25 | [11][12] |

| Halogenated Indole SMJ-2 | Staphylococcus aureus (MRSA) | 0.25 - 2 | [13] |

Table 4: Anti-inflammatory Activity of this compound Derivatives

| Compound/Derivative | Assay | IC50 (µM) | Target | Reference |

| This compound Conjugate 4h | COX-2 Inhibition | 0.0533 | COX-2 | [14] |

| 5-LOX Inhibition | 0.4195 | 5-LOX | [14] |

Table 5: Neuroprotective Activity of this compound Derivatives

| Compound/Derivative | Cell Line | Stressor | EC50/Effective Concentration | Reference |

| Isomitraphylline | SH-SY5Y | Aβ-induced toxicity | Neuroprotective at 10 µM and 20 µM | [15][16] |

| Mitraphylline | SH-SY5Y | Aβ-induced toxicity | Neuroprotective at 20 µM | [15][16] |

| Isomitraphylline | SH-SY5Y | H₂O₂-induced cytotoxicity | Protective at 20 µM | [15][16] |

| Indole-phenolic compound 14 | SH-SY5Y | Aβ(25–35)-induced cytotoxicity | Cell viability increased to 92.50 ± 5.13% | [1] |

| Indole-phenolic compound 22 | SH-SY5Y | Aβ(25–35)-induced cytotoxicity | Cell viability increased to 87.86 ± 5.34% | [1] |

Key Signaling Pathways and Mechanisms of Action

This compound derivatives exert their biological effects by modulating various critical signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Kinase Inhibition

VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. This compound-based inhibitors can block the ATP-binding site of VEGFR-2, thereby inhibiting its autophosphorylation and downstream signaling cascades.[17][18]

CDK Signaling Pathway: Cyclin-dependent kinases (CDKs) are essential for cell cycle progression.[2] Overexpression or aberrant activation of CDKs is a common feature of cancer cells. This compound-based inhibitors can target CDKs, such as CDK2, leading to cell cycle arrest, typically at the G1/S or G2/M phase, and subsequent apoptosis.[3][5][6][19][20]

GSK-3β Signaling Pathway: Glycogen synthase kinase 3β (GSK-3β) is implicated in the pathophysiology of Alzheimer's disease, contributing to tau hyperphosphorylation and amyloid-β production.[7][8][9][21][22][23][24][25] this compound derivatives have been identified as potent inhibitors of GSK-3β, suggesting their therapeutic potential in neurodegenerative disorders.

Induction of Apoptosis

Many anticancer this compound derivatives induce programmed cell death, or apoptosis, in cancer cells. This is often a consequence of kinase inhibition or cell cycle arrest. The apoptotic process is characterized by the activation of caspases and changes in the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.[1][4][24][26][27][28][29]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of this compound Scaffolds

A variety of synthetic routes to the this compound core and its derivatives have been developed. One common and versatile method is the three-component synthesis of spirooxindoles.[5][20][30][31][32]

Representative Protocol: One-Pot Three-Component Synthesis of Spirooxindoles [32]

-

Reaction Setup: To a solution of an isatin derivative (1.0 mmol) and an activated methylene compound (e.g., malononitrile, 1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add a catalytic amount of a base (e.g., piperidine, 0.1 mmol).

-

Reaction Progression: Stir the reaction mixture at room temperature for a specified time (e.g., 30 minutes) to form the Knoevenagel condensation product.

-

Michael Addition: Add a Michael donor (e.g., a dimedone, 1.0 mmol) to the reaction mixture.

-

Reflux: Reflux the reaction mixture for a designated period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system.

In Vitro Biological Assays

MTT Assay for Cell Viability and Cytotoxicity [3]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [8][10][19]

-

Compound Dilution: Prepare serial twofold dilutions of the this compound derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Kinase Inhibition Assay

-

Reaction Setup: In a microplate, combine the kinase, a specific substrate, and the this compound inhibitor at various concentrations in a suitable reaction buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a specific temperature for a defined period.

-

Detection: Stop the reaction and quantify the amount of product formed or the remaining ATP using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

-

Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.

Western Blot for Apoptosis Markers [1][24][28][29]

-

Protein Extraction: Lyse the treated and control cells to extract total proteins.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, Bax, Bcl-2).

-

Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.

Drug Discovery and Development Workflow

The discovery of novel this compound-based therapeutics often follows a structured workflow, from initial screening to lead optimization. High-throughput screening (HTS) plays a pivotal role in identifying initial hits from large compound libraries.[25][27][31][33][34][35][36][37][38]

Conclusion

The this compound scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. Its presence in a multitude of natural products with diverse biological activities underscores its evolutionary selection as a privileged structure for interacting with biological systems. The synthetic tractability of the this compound core allows for extensive chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

The extensive research into this compound-based compounds has yielded significant advances in our understanding of their mechanisms of action, particularly in the fields of oncology and neurodegenerative diseases. The ability of this compound derivatives to modulate key signaling pathways, such as those regulated by protein kinases, highlights their potential to address unmet medical needs.

Future research in this area will likely focus on the development of more selective and potent this compound derivatives, the exploration of novel biological targets, and the application of advanced drug delivery systems to enhance their therapeutic efficacy. The continued investigation of this remarkable scaffold holds great promise for the discovery of the next generation of innovative medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. Designing novel potent this compound derivatives as VEGFR2 inhibitors for cancer therapy: Computational insights from molecular docking, drug-likeness, DFT, and structural dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel this compound/benzofuran hybrids as potential dual CDK2/GSK-3β inhibitors targeting breast cancer: design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. New 2-oxoindole derivatives as multiple PDGFRα/ß and VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The this compound Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer’s Disease—A Molecular Dynamics Approach | MDPI [mdpi.com]

- 8. Synthesis of tryptanthrin appended dispiropyrrolidine oxindoles and their antibacterial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Neuroprotective potential of the this compound alkaloids isomitraphylline and mitraphylline in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Efficacy of 7‐benzyloxyindole and other halogenated indoles to inhibit Candida albicans biofilm and hyphal formation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis, and discovery of novel oxindoles bearing 3-heterocycles as species-specific and combinatorial agents in eradicating Staphylococcus species - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Transition metal-catalyzed synthesis of spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The this compound Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer's Disease-A Molecular Dynamics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 23. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Expression of caspase-3, Bax and Bcl-2 in hippocampus of rats with diabetes and subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease [apb.tbzmed.ac.ir]

- 26. researchgate.net [researchgate.net]

- 27. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. youtube.com [youtube.com]

- 30. researchgate.net [researchgate.net]

- 31. Spirothis compound: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

- 33. researchgate.net [researchgate.net]

- 34. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 35. scilit.com [scilit.com]

- 36. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. promega.co.uk [promega.co.uk]

- 38. researchgate.net [researchgate.net]

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Oxindole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxindole core is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic pharmaceuticals. Its significance lies in the diverse biological activities exhibited by its derivatives, including but not limited to, anticancer, anti-inflammatory, and antiviral properties. This technical guide provides an in-depth exploration of the seminal discoveries and historical evolution of this compound synthesis. We will delve into the foundational methods developed by Baeyer, Hinsberg, and Stollé, presenting detailed experimental protocols and quantitative data to offer a comparative analysis of their scope and limitations. Furthermore, this document will elucidate the reaction mechanisms through detailed signaling pathway diagrams, providing a clear and comprehensive understanding of these pivotal transformations that have paved the way for modern synthetic strategies.

Introduction

The journey of the this compound scaffold from a laboratory curiosity to a "privileged" structure in drug discovery is a testament to over a century of chemical innovation. First isolated by Adolf von Baeyer, the quest for efficient and versatile methods to construct this bicyclic lactam has been a continuous endeavor in synthetic organic chemistry. The inherent reactivity of the C3 position and the aromatic ring has allowed for extensive functionalization, leading to a vast chemical space of this compound derivatives with profound pharmacological implications. This guide aims to provide a comprehensive historical and technical overview of the foundational synthetic methods that enabled the exploration of this critical pharmacophore.

The Dawn of this compound Synthesis: Adolf von Baeyer's Reductive Cyclization

The history of this compound synthesis is intrinsically linked to the pioneering work of Adolf von Baeyer in the late 19th century. His initial synthesis, a landmark achievement, established the fundamental structure of this compound and laid the groundwork for future explorations.

The Baeyer this compound Synthesis (c. 1878)

The first rational synthesis of this compound was achieved by Baeyer through the reduction of 2-nitrophenylacetic acid. This method, while historically significant, often involved harsh conditions and provided moderate yields. The core of the transformation is a reductive cyclization, where the nitro group is reduced to an amine, which then undergoes an intramolecular condensation with the carboxylic acid to form the lactam ring.

Materials:

-

2-Nitrophenylacetic acid

-

Tin (Sn) metal

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Diethyl ether

Procedure:

-

In a round-bottom flask, a suspension of 2-nitrophenylacetic acid in concentrated hydrochloric acid is prepared.

-

To this suspension, metallic tin is added portion-wise. The reaction is exothermic and may require external cooling to maintain a moderate temperature.

-

The mixture is heated under reflux until the reduction of the nitro group is complete, which can be monitored by the disappearance of the yellow color of the starting material.

-

Upon completion, the reaction mixture is cooled and made alkaline by the careful addition of a concentrated sodium hydroxide solution to precipitate tin salts.

-

The alkaline mixture is then extracted with diethyl ether.

-

The combined ethereal extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or water.

The yields of the original Baeyer synthesis were often modest. The reaction's success is highly dependent on the reducing agent and the reaction conditions.

| Starting Material | Reducing System | Product | Yield (%) | Reference |

| 2-Nitrophenylacetic acid | Sn / HCl | This compound | Moderate | Baeyer (1878) |

| 4-Chloro-2-nitrophenylacetic acid | Zn / H₂SO₄ | 6-Chlorothis compound | Low (4%) | Collins et al. |

| 4-Halo-2-nitrophenylacetic acid | Fe / Acetic Acid | 6-Halothis compound | Good | (Modern Variation) |

Table 1. Representative yields for the Baeyer this compound synthesis and its variations.

Caption: Reductive cyclization of 2-nitrophenylacetic acid to this compound.

The Hinsberg Synthesis: A Versatile Approach

In 1888, Oscar Hinsberg introduced a new method for the synthesis of oxindoles starting from secondary arylamines and the bisulfite adduct of glyoxal. This method offered a different disconnection and expanded the range of accessible substituted oxindoles.

The Hinsberg this compound Synthesis (1888)

The Hinsberg synthesis involves the reaction of a secondary arylamine with glyoxal bisulfite, followed by an acid-catalyzed cyclization to form the this compound ring. The reaction proceeds through the formation of an intermediate anilinoacetic acid derivative.

Materials:

-

N-Methylaniline

-

Glyoxal sodium bisulfite

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

Procedure:

-

A solution of N-methylaniline and glyoxal sodium bisulfite in water is heated.

-

A solution of sodium hydroxide is added, and the mixture is refluxed.

-

After cooling, the solution is acidified with hydrochloric acid.

-

The precipitated product, N-methyl-anilinoacetic acid, is filtered and washed with water.

-

The dried anilinoacetic acid is then heated with a dehydrating agent, such as concentrated sulfuric acid or acetic anhydride, to effect cyclization to N-methyl-oxindole.

-

The reaction mixture is poured onto ice, and the crude product is collected by filtration.

-

Purification is achieved by recrystallization.

The Hinsberg synthesis is generally applicable to secondary arylamines, and the yields can be good, although the cyclization step can sometimes be challenging.

| Arylamine | Product | Yield (%) | Reference |

| N-Methylaniline | N-Methyl-oxindole | Good | Hinsberg (1888) |

| Diphenylamine | N-Phenyl-oxindole | Moderate | Burton (1932) |

Table 2. Representative yields for the Hinsberg this compound synthesis.

Caption: The Hinsberg synthesis of oxindoles from secondary arylamines.

The Stollé Synthesis: A Friedel-Crafts Approach

In 1914, Robert Stollé developed a robust method for this compound synthesis based on an intramolecular Friedel-Crafts reaction.[1] This two-step procedure has proven to be quite general and is still in use today for the preparation of various N-substituted oxindoles.

The Stollé Synthesis (1914)

The Stollé synthesis begins with the acylation of a primary or secondary arylamine with an α-haloacetyl chloride to form an α-haloacetanilide.[1] This intermediate is then subjected to a Lewis acid-catalyzed intramolecular Friedel-Crafts reaction to afford the this compound.[1]

This procedure is adapted from a reliable method published in Organic Syntheses.[2]

Step 1: Preparation of N-Methyl-α-bromo-n-butyranilide

-

In a 1-L three-necked flask fitted with a mechanical stirrer, reflux condenser, and dropping funnel, place 237 g (2.21 moles) of N-methylaniline and 300 mL of dry benzene.[2]

-

Cool the mixture in an ice-water bath and add dropwise a solution of 197 g (1.06 moles) of α-bromo-n-butyryl chloride in 40 mL of dry benzene over 1 hour with stirring.[2]

-

After the addition is complete, remove the cooling bath and stir the mixture for an additional 2 hours at room temperature.[2]

-

Add 200 mL of water and separate the benzene layer. Wash the organic layer successively with 100 mL of 10% hydrochloric acid, 100 mL of water, 100 mL of 5% sodium carbonate solution, and finally with 100 mL of water.[2]

-

Dry the benzene solution over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude N-methyl-α-bromo-n-butyranilide.[2]

Step 2: Cyclization to 1-Methyl-3-ethylthis compound

-

In a 1-L three-necked flask equipped with a powerful mechanical stirrer and a reflux condenser, place 166 g (0.65 mole) of the crude anilide from Step 1 and 200 mL of carbon disulfide.[2]

-

With vigorous stirring, add 173 g (1.30 moles) of anhydrous aluminum chloride in small portions.[2]

-

After the addition is complete, heat the mixture on a steam bath until the evolution of hydrogen bromide ceases (approximately 3 hours).[2]

-

Cool the reaction mixture and decompose the complex by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.[2]

-

Separate the organic layer, and extract the aqueous layer with ether. Combine the organic layers, wash with water, sodium bicarbonate solution, and again with water.[2]

-

Dry the organic solution and remove the solvent. The residue is purified by vacuum distillation to give 1-methyl-3-ethylthis compound.[2]

The Stollé synthesis is a versatile method with generally good yields for a variety of substituted anilines and α-haloacyl halides.

| Arylamine | Acylating Agent | Product | Yield (%) | Reference |

| N-Methylaniline | α-Bromo-n-butyryl chloride | 1-Methyl-3-ethylthis compound | 67-78 | Rutenberg & Horning (1950)[2] |

| Aniline | Chloroacetyl chloride | This compound | Good | Stollé (1914)[1] |

| Diphenylamine | Chloroacetyl chloride | 1-Phenyl-oxindole | Good | Stollé (1914)[1] |

Table 3. Representative yields for the Stollé this compound synthesis.

Caption: The two-step reaction sequence of the Stollé this compound synthesis.

The Advent of Modern this compound Synthesis

While the classical methods of Baeyer, Hinsberg, and Stollé laid the essential groundwork, the 20th and 21st centuries have witnessed an explosion of new and more sophisticated methods for this compound synthesis. These modern approaches often offer milder reaction conditions, greater functional group tolerance, and, critically, the ability to control stereochemistry.

Key areas of advancement include:

-

Palladium-Catalyzed Intramolecular α-Arylation: This powerful method, developed by Buchwald and Hartwig, allows for the formation of the this compound ring from α-haloanilides under relatively mild conditions with a palladium catalyst.

-

Asymmetric Synthesis: The demand for enantiomerically pure this compound-containing drugs has driven the development of numerous catalytic asymmetric methods. These include transition-metal catalyzed reactions and organocatalysis, which allow for the stereoselective construction of the C3-quaternary center.

-

C-H Functionalization: More recent strategies focus on the direct functionalization of C-H bonds to construct the this compound core, representing a more atom-economical approach.

These modern methods, while beyond the primary historical scope of this guide, build upon the fundamental principles established by the early pioneers of this compound synthesis.

Conclusion

The historical journey of this compound synthesis, from Baeyer's initial reductive cyclization to the elegant Friedel-Crafts approach of Stollé, highlights a rich history of chemical discovery. These foundational methods, while sometimes limited by harsh conditions or moderate yields, were instrumental in establishing the chemistry of this vital heterocyclic scaffold. They provided the tools for early explorations of this compound's chemical and biological properties and paved the way for the development of the sophisticated and highly selective synthetic strategies employed today in the pursuit of novel therapeutics. For the modern medicinal chemist, a thorough understanding of these classical transformations provides a valuable context for contemporary synthetic design and a deeper appreciation for the evolution of organic synthesis.

References

Oxindole Derivatives in Medicinal Plants: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxindole alkaloids, a significant class of nitrogen-containing secondary metabolites, are prevalent in various medicinal plants and have garnered considerable attention for their diverse and potent pharmacological activities. This technical guide provides an in-depth overview of this compound derivatives found in prominent medicinal plants, with a primary focus on Uncaria tomentosa (Cat's Claw) and Gelsemium elegans. It is designed to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data on biological activities, and elucidation of the underlying molecular mechanisms of action, including key signaling pathways.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] First isolated from Uncaria tomentosa, this heterocyclic moiety is a recurring feature in a variety of plant-derived alkaloids.[2] These natural products have demonstrated a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, and neuroactive properties.[1][3] This guide will delve into the this compound derivatives from key medicinal plants, providing the technical details necessary to facilitate further research and development in this promising area of natural product chemistry.

Featured Medicinal Plants and their this compound Derivatives

Uncaria tomentosa (Cat's Claw)

Uncaria tomentosa, a woody vine native to the Amazon rainforest, is a well-known source of pentacyclic and tetracyclic this compound alkaloids.[4][5] These compounds are considered the primary contributors to the plant's traditional uses for treating a variety of ailments, including arthritis and other inflammatory conditions.[5]

Key this compound Alkaloids Isolated from Uncaria tomentosa :

-

Pteropodine (Uncarine C)

-

Isopteropodine (Uncarine E)

-

Mitraphylline

-

Isomitraphylline

-

Uncarine F

-

Speciophylline

The alkaloid content in Uncaria tomentosa can vary significantly depending on factors such as the geographical origin and the part of the plant used.[6] For instance, the total alkaloid content in the dried root bark has been reported to range from 0.036% to 3.83% (w/w).[6]

Gelsemium elegans (Heartbreak Grass)